Cas no 2034471-72-0 (N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide)
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034471-72-0x500.png)
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- AKOS026688577
- F6454-2175
- 2034471-72-0
- N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
- N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide
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- インチ: 1S/C20H22N4OS/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)20-23-17-4-2-3-5-18(17)26-20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,25)
- InChIKey: BISGCHOPFSEOGT-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1C(NCC1CCN(C2C=CN=C(C)C=2)CC1)=O
計算された属性
- 精确分子量: 366.15143251g/mol
- 同位素质量: 366.15143251g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 482
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 86.4Ų
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6454-2175-2μmol |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide |
2034471-72-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F6454-2175-25mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide |
2034471-72-0 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F6454-2175-15mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide |
2034471-72-0 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F6454-2175-20mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide |
2034471-72-0 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F6454-2175-50mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide |
2034471-72-0 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F6454-2175-30mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide |
2034471-72-0 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F6454-2175-75mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide |
2034471-72-0 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
Life Chemicals | F6454-2175-5μmol |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide |
2034471-72-0 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F6454-2175-2mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide |
2034471-72-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F6454-2175-4mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide |
2034471-72-0 | 90%+ | 4mg |
$99.0 | 2023-05-17 |
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamideに関する追加情報
Introduction to N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS No. 2034471-72-0)
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 2034471-72-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The molecular structure of this compound incorporates several key functional groups, including a benzo[d]thiazole core, which is known for its presence in various bioactive molecules, and a piperidine moiety, which enhances its solubility and bioavailability.
The N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide molecule is characterized by its intricate arrangement of atoms, which contributes to its distinct chemical and biological properties. The benzo[d]thiazole ring system is a well-documented pharmacophore in drug discovery, often associated with anti-inflammatory, antiviral, and anticancer activities. The presence of the piperidine group further modulates the pharmacokinetic profile of the compound, making it more suitable for oral administration and improving its metabolic stability.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex diseases such as cancer and neurodegenerative disorders. The benzo[d]thiazole scaffold has been extensively studied for its potential to interact with biological targets, particularly enzymes and receptors involved in disease pathways. The modification of this scaffold with other functional groups has led to the discovery of several lead compounds that are currently undergoing preclinical and clinical evaluations.
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the piperidine moiety into the benzo[d]thiazole core necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently.
The biological activity of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has been evaluated in various in vitro and in vivo models. Preliminary studies have demonstrated its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. Additionally, the compound has shown promise in models of inflammation and neurodegeneration, suggesting its therapeutic relevance beyond oncology.
One of the most compelling aspects of this compound is its ability to modulate multiple targets simultaneously. The combination of the benzo[d]thiazole and piperidine moieties allows for interactions with both protein-bound and lipid-based targets, providing a multifaceted approach to therapeutic intervention. This characteristic is particularly advantageous in treating complex diseases that involve multiple pathological pathways.
The pharmacokinetic properties of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide have been thoroughly investigated to ensure its suitability for clinical development. Studies have shown that the compound exhibits good oral bioavailability and moderate metabolic stability, indicating its potential for once-daily dosing regimens. Furthermore, preliminary toxicology studies have revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.
The development of N-((1-(2-methylpyridin-4-yl)piperidin-4-yli)methyl)benzo[d]thiazole -carboxamide aligns with current trends in drug discovery towards rational design based on structure-function relationships. By leveraging computational modeling and high-throughput screening techniques, researchers have been able to optimize the compound's properties for improved efficacy and reduced toxicity. These advancements underscore the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in developing next-generation therapeutics.
In conclusion, N -(( ( 1 - ( 2 - methyl py rid ine - 4 - yl ) piper id ine - 4 - yl ) m eth y l ) b en z o [ d ] th i az ol e - 2 - car box am ide ) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its development underscores the ongoing efforts to discover novel therapeutic agents that address unmet medical needs through innovative chemical design. As research continues to uncover new applications for this compound, it holds great potential for contributing to future treatments in various therapeutic areas.
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